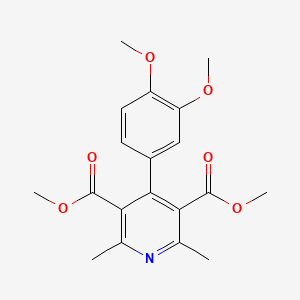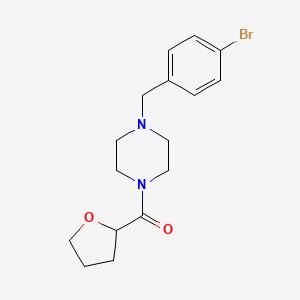![molecular formula C17H22FN5OS B5344641 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344641.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as TAFA or TAFA2 and is a member of the TAFA family of proteins.
Wirkmechanismus
The exact mechanism of action of TAFA is not fully understood, but it is thought to act on the immune system and the central nervous system. Studies have suggested that TAFA may modulate the activity of microglia, which are immune cells in the brain that play a role in neuroinflammation. Additionally, TAFA may act on other cells in the central nervous system, such as neurons and astrocytes.
Biochemical and Physiological Effects:
TAFA has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, TAFA has been shown to decrease the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using TAFA in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, TAFA has been shown to have low toxicity, which makes it a relatively safe compound to work with. However, one limitation of using TAFA in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are a number of potential future directions for research on TAFA. One area of interest is the development of TAFA-based therapies for neurodegenerative diseases. Additionally, researchers may investigate the use of TAFA in the treatment of other inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of TAFA, which may lead to the development of more targeted therapies.
Synthesemethoden
The synthesis of TAFA involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine and 4-(4-fluorobenzyl)piperazine with ethyl chloroacetate. The resulting compound is then hydrolyzed to yield TAFA.
Wissenschaftliche Forschungsanwendungen
TAFA has been found to have a wide range of potential therapeutic applications. It has been shown to have neuroprotective effects, and studies have suggested that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, TAFA has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN5OS/c1-2-16-20-21-17(25-16)19-15(24)12-23-9-7-22(8-10-23)11-13-3-5-14(18)6-4-13/h3-6H,2,7-12H2,1H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBJXOWAVYGPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199074 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-methylpiperazin-1-yl)pentanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5344560.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5344571.png)
![5-(4-chlorophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5344583.png)
![1-(methylsulfonyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5344594.png)
![1-(3,4-dichlorophenyl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5344595.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5344601.png)
![6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5344609.png)
![N-(2-hydroxyethyl)-N-methyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5344618.png)
![2-[({1-[(3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5344626.png)
![4-phenyl-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-pyrazol-5-amine](/img/structure/B5344631.png)


![5-fluoro-N-methyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5344666.png)